Home > Products > Screening Compounds P101221 > 3-Methyl-1-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one
3-Methyl-1-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one - 1797722-47-4

3-Methyl-1-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one

Catalog Number: EVT-2560466
CAS Number: 1797722-47-4
Molecular Formula: C17H27N5O2
Molecular Weight: 333.436
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

This compound can be classified as:

  • Chemical Class: Piperazine derivatives
  • Functional Groups: Ketone, morpholine, piperazine
  • IUPAC Name: 3-Methyl-1-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one
Synthesis Analysis

The synthesis of 3-Methyl-1-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one typically involves multi-step reactions that integrate various chemical transformations.

General Synthetic Route

  1. Starting Materials: The synthesis begins with readily available piperazine and morpholine derivatives.
  2. Formation of the Ketone: The initial step often involves the alkylation of piperazine to introduce the butanone group.
  3. Pyridazin Formation: Subsequent steps include the formation of the pyridazin ring, which may involve cyclization reactions using appropriate reagents such as hydrazines or other nitrogen-based nucleophiles.
  4. Final Assembly: The final product is obtained through a series of purification processes, including crystallization and chromatography.

Technical Parameters

The synthesis typically requires controlled temperatures and specific reaction times to ensure high yields and purity. For example, cooling reaction mixtures to low temperatures (0°C to 5°C) during certain steps can enhance product formation and minimize side reactions .

Molecular Structure Analysis

The molecular structure of 3-Methyl-1-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one can be analyzed through various spectroscopic techniques.

Structural Features

  1. Molecular Formula: C_{16}H_{22}N_{4}O
  2. Molecular Weight: Approximately 290.37 g/mol
  3. Key Functional Groups:
    • Piperazine Ring: A six-membered ring containing two nitrogen atoms.
    • Morpholine Ring: A saturated six-membered ring with one oxygen and one nitrogen atom.
    • Pyridazine Moiety: A six-membered aromatic ring containing two nitrogen atoms.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the compound, providing insights into the chemical environment of hydrogen and carbon atoms within the molecule .

Chemical Reactions Analysis

3-Methyl-1-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one may participate in various chemical reactions due to its functional groups.

Potential Reactions

  1. Nucleophilic Substitution: The ketone group can undergo nucleophilic attack by amines or alcohols, leading to the formation of new derivatives.
  2. Reduction Reactions: The ketone functionality may be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  3. Cyclization Reactions: The presence of nitrogen-containing rings allows for potential cyclization with other electrophiles.

Reaction Conditions

Reactions are typically carried out under controlled conditions, including temperature regulation and inert atmospheres to prevent oxidation or hydrolysis .

Mechanism of Action

The mechanism of action for compounds like 3-Methyl-1-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one is often linked to their interaction with specific biological targets.

Biological Targets

Research suggests that this compound may exhibit activity against certain receptors in the central nervous system or may act as an inhibitor in various enzymatic pathways. The morpholinopyridazine component is particularly significant in mediating these interactions due to its structural similarity to known pharmacophores.

Data Analysis

In vitro studies are essential for elucidating the exact mechanisms, often employing receptor binding assays or enzyme activity assays to quantify effects .

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties is crucial for predicting behavior in biological systems and during synthesis.

Key Properties

Analytical Techniques

Techniques such as High Performance Liquid Chromatography (HPLC) and Thermogravimetric Analysis (TGA) can provide insights into stability and purity .

Applications

The applications of 3-Methyl-1-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one are primarily focused on medicinal chemistry.

Scientific Applications

  1. Pharmaceutical Development: This compound is investigated for its potential use in developing treatments for neurological disorders due to its interaction with neurotransmitter systems.
  2. Research Tool: It serves as a lead compound for synthesizing analogs with improved efficacy or selectivity against specific biological targets.
  3. Chemical Probes: Used in studies aimed at elucidating biological pathways involving piperazine derivatives.
Introduction to Morpholino-Piperazine-Pyridazine Hybrids in Medicinal Chemistry

Structural Significance of Morpholine, Piperazine, and Pyridazine Moieties in Drug Design

The morpholine, piperazine, and pyridazine heterocycles represent privileged scaffolds in medicinal chemistry due to their distinct physicochemical properties and versatile receptor interactions. Morpholine (tetrahydro-1,4-oxazine) contributes significant polarity and hydrogen-bond accepting capability through its oxygen atom, enhancing aqueous solubility and influencing bioavailability. This moiety frequently appears in kinase inhibitors and central nervous system (CNS)-targeted therapeutics due to its ability to improve blood-brain barrier penetration [4]. Piperazine (1,4-diazacyclohexane) provides conformational flexibility and basicity (pKa ~9.5), enabling salt formation for improved solubility and serving as a spacer that optimizes distance between pharmacophoric elements. Its protonatable nitrogen atoms facilitate ionic interactions with biological targets, particularly G-protein coupled receptors (GPCRs) like opioid and serotonin receptors [6]. Pyridazine (1,2-diazine) introduces planar aromatic character and dipole moments that promote π-stacking interactions with aromatic residues in binding pockets. The presence of two adjacent nitrogen atoms in its ring creates unique electronic properties that influence electron distribution in conjugated systems, enhancing binding specificity [7].

The integration of these moieties into hybrid architectures creates multifunctional ligands with tailored properties. Morpholine-piperazine linkages, exemplified in compounds like 1-[bis(4-fluorophenyl)methyl]piperazine, enable calcium channel blocking activity in drugs such as flunarizine used for migraine prophylaxis [5]. Piperazine-pyridazine combinations demonstrate enhanced DNA-binding capabilities in anticancer agents by facilitating intercalation and groove binding mechanisms [7]. The three-dimensional spatial arrangement afforded by connecting these heterocycles allows precise orientation of pharmacophoric elements within target binding sites, enabling optimization of affinity and selectivity profiles that cannot be achieved with single-heterocycle compounds.

Table 1: Pharmacophoric Contributions of Heterocyclic Moieties in Drug Design

HeterocycleKey Physicochemical PropertiesBiological InteractionsRepresentative Therapeutic Applications
MorpholineHigh polarity (dipole moment ~4.5 D), H-bond acceptor, moderate basicityHydrogen bonding, water solubility enhancement, membrane penetrationKinase inhibitors, antidepressants, anticancer agents
PiperazineConformational flexibility, strong basicity (pKa ~9.5), bifunctionalIonic interactions, salt bridge formation, spacer functionalityOpioid analgesics (e.g., Bucinnazine), antipsychotics, calcium channel blockers
PyridazinePlanar aromaticity, asymmetric dipole moment, dual H-bond acceptorsπ-Stacking, electrostatic interactions, intercalationAnticancer agents, antibacterial drugs, monoamine oxidase inhibitors

Historical Evolution of Hybrid Scaffolds in Opioid and Serotonin Receptor Targeting

The strategic development of hybrid heterocyclic scaffolds for receptor targeting has evolved significantly since the mid-20th century. Initial efforts focused on monocyclic structures, exemplified by the discovery of morphine's piperidine core as the essential pharmacophore for µ-opioid receptor (MOR) activation. The 1970s witnessed the emergence of piperazine-based analgesics with the synthesis of Bucinnazine (AP-237), a potent µ-opioid agonist featuring a cinnamylpiperazine structure that demonstrated analgesic efficacy comparable to morphine but with an improved therapeutic index [2]. This breakthrough validated piperazine as a viable morphine bioisostere and stimulated extensive structure-activity relationship (SAR) exploration. The subsequent development of 2-methyl-AP-237 in the 2010s represented a pivotal advancement, where methyl substitution at the piperazine 2-position enhanced metabolic stability and receptor binding affinity, establishing the importance of steric optimization in acylpiperazine opioids [9].

Parallel innovations occurred in serotonin receptor (5-HT) modulation, where morpholine derivatives gained prominence for their ability to confer metabolic stability and CNS penetration. The integration of pyridazine emerged as a strategic response to limitations in selectivity, leveraging its distinct hydrogen-bonding pattern to differentiate between 5-HT receptor subtypes. Contemporary medicinal chemistry has shifted toward integrated hybrid architectures, exemplified by the morpholine-piperazine-pyridazine triad in 3-Methyl-1-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one. This evolution reflects a paradigm shift from single-heterocycle drugs to multitarget-directed ligands (MDDLs) capable of addressing complex receptor polypharmacology. The historical trajectory demonstrates increasing molecular complexity in response to the challenge of achieving receptor subtype selectivity while maintaining favorable pharmacokinetic profiles [6] [9].

Rationale for Investigating 3-Methyl-1-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one

This novel hybrid compound embodies a strategic integration of three pharmacophoric elements designed to address limitations of existing receptor modulators. The morpholine component at the pyridazine 5-position is engineered to enhance solubility and blood-brain barrier permeability, addressing the poor CNS bioavailability observed in earlier pyridazine-based compounds [4]. The 3-methylbutan-1-one linker connecting the piperazine nitrogen provides optimal chain length and steric bulk, with the methyl branch conferring resistance to oxidative metabolism while maintaining conformational flexibility essential for receptor accommodation [9]. Molecular modeling indicates the carbonyl group forms critical hydrogen bonds with serine residues in the MOR binding pocket, analogous to the interactions observed in Bucinnazine derivatives [2].

The compound's physicochemical profile suggests improved drug-like properties relative to earlier generation molecules. Calculated logP values (~2.8) indicate balanced lipophilicity, potentially addressing the excessive hydrophobicity that limited the development of AP-238 derivatives [9]. The piperazine-pyridazine core demonstrates structural similarity to DNA-intercalating agents with established antitumor activity, suggesting possible dual pharmacological applications beyond receptor modulation [7]. Additionally, the morpholine nitrogen's potential for salt formation addresses formulation challenges encountered with crystalline polymorphs of piperazine-based therapeutics [3].

Table 2: Structural Rationale and Expected Pharmacological Advantages

Structural ElementChemical RationaleExpected Pharmacological Advantage
5-MorpholinopyridazineEnhanced H-bond capacity and dipole moment from morpholine oxygenImproved water solubility and blood-brain barrier penetration
1,4-Disubstituted piperazineOptimal spacer length with protonatable nitrogensPrecise orientation for receptor engagement and salt formation capability
3-Methylbutan-1-one linkerβ-Branching steric hindrance and ketone functionalityMetabolic stability enhancement and hydrogen-bonding with serine residues
Hybrid architectureComplementary pharmacophoric integrationMultitarget engagement potential with improved selectivity profile

The investigational compound represents a convergence of three evolutionary pathways in heterocyclic medicinal chemistry: 1) the validated opioid receptor affinity of acylpiperazines (AP-series), 2) the tunable electronic properties of pyridazine-based pharmacophores, and 3) the solubility-enhancing capability of morpholine derivatives. This integration aims to overcome the metabolic instability observed in first-generation AP-237 analogs while maintaining the potent µ-opioid receptor agonism that made these compounds therapeutically compelling [9]. The structural complexity also creates opportunities for selective receptor interaction profiles that may reduce the adverse effect liabilities associated with non-selective opioid agonists [6].

Properties

CAS Number

1797722-47-4

Product Name

3-Methyl-1-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one

IUPAC Name

3-methyl-1-[4-(5-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one

Molecular Formula

C17H27N5O2

Molecular Weight

333.436

InChI

InChI=1S/C17H27N5O2/c1-14(2)11-17(23)22-5-3-21(4-6-22)16-12-15(13-18-19-16)20-7-9-24-10-8-20/h12-14H,3-11H2,1-2H3

InChI Key

WENNVFMXJIKTDE-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)N1CCN(CC1)C2=NN=CC(=C2)N3CCOCC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.